3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
Description
3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL (CAS 1638772-02-7) is a chlorinated biphenyl derivative characterized by a hydroxyl group at position 2, methyl substitution at position 4, and chlorine atoms at positions 3' and 5 of the biphenyl backbone . Its molecular formula is C₁₃H₁₀Cl₂O, with a molecular weight of 265.13 g/mol. The compound’s structure combines aromatic rings with electron-withdrawing (Cl) and electron-donating (CH₃) substituents, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C13H10Cl2O |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-13(16)11(7-12(8)15)9-3-2-4-10(14)6-9/h2-7,16H,1H3 |
InChI Key |
VVCBAAWXRKKRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the biphenyl structure.
Methylation: Addition of a methyl group to the biphenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the biphenyl structure.
Common reagents used in these reactions include chlorine gas for halogenation, methyl iodide for methylation, and sodium hydroxide for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves large-scale chemical reactors where the above-mentioned reactions are optimized for efficiency. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that biphenyl derivatives, including 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL, exhibit notable antimicrobial and antifungal activities. These compounds are often employed as active pharmaceutical ingredients (APIs) due to their efficacy against various pathogens. For instance, studies have demonstrated that related biphenyl compounds can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents .
Anti-inflammatory and Antitumor Activity
Biphenyl derivatives are recognized for their anti-inflammatory properties. The compound has been investigated for its potential to modulate inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases. Additionally, some biphenyl derivatives have shown promise in antitumor applications by inhibiting cancer cell proliferation through various mechanisms .
Material Science
Liquid Crystals and Organic Electronics
3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL serves as a precursor in synthesizing liquid crystals used in displays and other electronic devices. Its structural properties contribute to the formation of liquid crystalline phases essential for the functionality of LCDs (Liquid Crystal Displays) and OLEDs (Organic Light Emitting Diodes). The rigidity and stability of biphenyl compounds enhance the performance of these materials in electronic applications .
Polymer Additives
In material science, this compound can function as an additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can enhance resistance to environmental degradation, making it suitable for applications in coatings and plastics .
Environmental Applications
Bioremediation
The compound's chlorinated structure makes it relevant in environmental chemistry, particularly in bioremediation efforts aimed at degrading chlorinated organic pollutants. Studies have indicated that certain microorganisms can metabolize biphenyl derivatives, leading to the detoxification of contaminated environments .
Toxicological Assessments
Due to its potential toxicity, 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL is subject to toxicological assessments under various environmental protection regulations. Understanding its behavior in ecosystems is crucial for evaluating risks associated with its use and disposal .
Case Studies
Mechanism of Action
The mechanism of action of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure influence its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL, highlighting differences in substituent positions and their implications:
Structural and Functional Analysis:
Substituent Effects: Chlorine vs. For example, o-Phenylphenol lacks chlorine, making it less persistent in environmental applications than chlorinated analogs . Positional Isomerism: The 3',5-dichloro substitution in the target compound may confer steric hindrance and electronic effects distinct from 5-chloro-2'-methyl-[1,1'-biphenyl]-3-ol, where chlorine and methyl occupy different rings .
Physicochemical Properties: Lipophilicity: The methyl group at position 4 and chlorines at 3' and 5 likely increase logP (octanol-water partition coefficient) compared to non-methylated analogs like 3-(2-chlorophenyl)phenol, suggesting better membrane permeability . Acidity: The hydroxyl group at position 2 is acidic, but chlorine’s electron-withdrawing effect may lower its pKa relative to o-Phenylphenol (pKa ~10), enhancing solubility in basic conditions .
Synthetic and Application Context: Synthesis: Chlorinated biphenylols are often synthesized via Suzuki-Miyaura coupling or electrophilic aromatic substitution. highlights iodination methods for analogs, suggesting similar strategies could apply to the target compound . Biological Activity: Chlorinated biphenyl derivatives are associated with antimicrobial and pesticidal properties.
Biological Activity
3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL is a biphenyl derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL features two aromatic rings connected by a single bond with chlorine and hydroxyl substituents. This structure is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against multidrug-resistant pathogens. In particular, it has shown promising results against Gram-positive bacteria and pathogenic fungi.
Research Findings
- In Vitro Antimicrobial Activity : A study investigated several derivatives of 3',5-dichloro-2-hydroxyphenyl compounds against various pathogens, including Staphylococcus aureus and Candida auris. The results indicated that these compounds exhibited significant antimicrobial activity, with minimal inhibitory concentration (MIC) values indicating effectiveness against resistant strains .
- Mechanism of Action : The mechanism by which 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly in human lung cancer models.
Case Studies
- Cell Culture Studies : In A549 human lung cancer cell cultures, 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL demonstrated significant cytotoxic effects. The IC50 values suggested that the compound effectively inhibited cell proliferation at low concentrations .
- Comparative Analysis : Compared to standard chemotherapeutics, such as cisplatin, this biphenyl derivative showed enhanced selectivity towards cancer cells while exhibiting lower toxicity to normal cells .
Summary of Biological Activities
The following table summarizes the biological activities of 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL based on recent research findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
